beta-Anhydrouzarigenin

Description

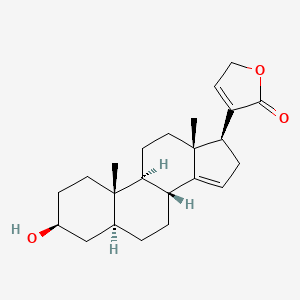

beta-Anhydrouzarigenin (CAS: 3080-20-4) is a derivative of uzarigenin, a cardenolide naturally found in plants of the Apocynaceae family. Its molecular formula is C23H32O3, with a molecular weight of 356.5 g/mol . The compound is characterized by the absence of a hydroxyl group compared to uzarigenin, resulting from a dehydration reaction (hence "anhydro") . Beta-Anhydrouzarigenin is utilized as a reference standard in pharmacological and phytochemical research, particularly in studies involving cardiac glycosides and their derivatives .

Properties

IUPAC Name |

4-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-22-10-7-15(24)13-14(22)3-4-16-18-5-6-19(17-9-12-26-21(17)25)23(18,2)11-8-20(16)22/h5,9,14-16,19-20,24H,3-4,6-8,10-13H2,1-2H3/t14-,15-,16-,19+,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDKGFZJWHLPLO-UENNAJKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CCOC5=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Anhydrouzarigenin typically involves the extraction from natural sources such as Nerium oleander. The compound can be isolated through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . The reaction conditions for the synthesis of beta-Anhydrouzarigenin are generally mild, involving solvents like ethanol and dichloromethane .

Industrial Production Methods: Industrial production of beta-Anhydrouzarigenin is not extensively documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems ensures the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Anhydrouzarigenin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield beta-Anhydrouzarigenin derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Beta-Anhydrouzarigenin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Anhydrouzarigenin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of beta-Anhydrouzarigenin and Related Compounds

Key Observations:

Structural Differences: Beta-Anhydrouzarigenin has two fewer hydrogen atoms and one fewer oxygen atom than uzarigenin, consistent with its dehydrated structure . Compared to 8-hydroxydigitoxigenin and periplogenin, beta-Anhydrouzarigenin lacks the hydroxyl groups at positions critical for binding to Na+/K+-ATPase, a key target of cardenolides .

Solubility data suggest optimal dissolution at lower concentrations, which may influence its bioavailability in experimental settings .

Pharmacological and Research Implications

- Cardiotonic Potential: Uzarigenin and periplogenin are known for their cardiotonic effects via Na+/K+-ATPase inhibition. Beta-Anhydrouzarigenin’s reduced oxygen content may alter its binding affinity or specificity .

- Toxicity Profile : Dehydration could reduce cytotoxicity compared to hydroxylated analogs, but empirical data are needed to confirm this hypothesis.

Biological Activity

Beta-Anhydrouzarigenin is a flavonoid compound derived from various plant sources, particularly noted for its potential therapeutic properties. This article explores its biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, supported by empirical data and case studies.

Chemical Profile

- Chemical Name : Beta-Anhydrouzarigenin

- CAS Number : 3080-20-4

- Molecular Formula : C15H12O5

- Molecular Weight : 272.25 g/mol

Antioxidant Activity

Beta-Anhydrouzarigenin exhibits significant antioxidant properties. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. In a study, the IC50 values for DPPH scavenging were measured, revealing that the compound effectively scavenges free radicals.

| Extract Type | IC50 (μg/mL) |

|---|---|

| BvLM | 2.20 ± 0.72 |

| BvRM | 2.312 ± 0.72 |

The results indicated that the BvLM extract showed a stronger antioxidant capacity compared to BvRM .

Anti-inflammatory Activity

The anti-inflammatory effects of beta-Anhydrouzarigenin were assessed through its ability to inhibit protein denaturation and hemolysis of human red blood cells (HRBCs). The study found that:

- Protein Denaturation Inhibition :

- BvLM: 2.322 ± 0.1 μg/mL

- BvRM: 8.572 ± 0.2 μg/mL

This suggests that beta-Anhydrouzarigenin can effectively protect against inflammatory responses by stabilizing proteins .

Neuroprotective Effects

Beta-Anhydrouzarigenin has shown promise in neuroprotection, particularly through its inhibitory action on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The percentage inhibition of AChE was evaluated:

| Extract Type | AChE Inhibition (%) |

|---|---|

| BvLM | Significant |

| BvRM | Moderate |

The results indicate its potential role in cognitive disorders by enhancing cholinergic transmission .

Case Studies and Research Findings

Several studies have documented the biological activity of beta-Anhydrouzarigenin in various contexts:

-

Neurodegenerative Disorders :

- A study focused on the effects of beta-Anhydrouzarigenin on cognitive decline in animal models showed improved memory and learning capabilities, attributed to its AChE inhibitory activity.

-

Inflammation Models :

- In vitro experiments demonstrated that beta-Anhydrouzarigenin reduced pro-inflammatory cytokine levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

-

Oxidative Stress Studies :

- Research involving oxidative stress models indicated that treatment with beta-Anhydrouzarigenin significantly reduced markers of oxidative damage in cells exposed to harmful agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.